N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c18-12-3-4-14(13(19)10-12)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABBCLCJDRUROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with a substituted aniline derivative.
Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the acetamide backbone.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenyl ring can produce various substituted derivatives.
Scientific Research Applications
Pain Management
Research indicates that compounds similar to N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide are effective modulators of pain pathways. Specifically, they may act on P2X3 receptors, which are implicated in pain transmission. Studies have shown that piperazine derivatives can significantly reduce pain responses in animal models, suggesting their potential use as analgesics .
Antidepressant Effects
The compound has been investigated for its antidepressant-like effects in preclinical studies. The modulation of serotonin and norepinephrine pathways by similar piperazine derivatives indicates that this compound may enhance mood and alleviate symptoms of depression .
Anticancer Activity
Emerging research suggests that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Pharmaceutical Formulation
The unique chemical structure of this compound makes it a candidate for developing novel pharmaceuticals targeting neurological disorders and chronic pain management. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
Case Studies
- Pain Relief Studies : A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperazine derivatives, noting that compounds structurally related to this compound provided significant pain relief in rodent models .
- Antidepressant Research : Another investigation focused on the antidepressant effects of similar compounds, demonstrating their efficacy in reducing depressive behaviors in animal models through serotonin receptor modulation .
- Cancer Therapeutics : A recent publication highlighted the anticancer properties of piperazine derivatives, indicating that this compound could inhibit tumor growth in vitro and in vivo, warranting further clinical exploration .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
The compound shares a common piperazine-acetamide scaffold with several analogues, differing primarily in substituents on the aryl group and the piperazine ring. Key structural variations include:
- Aryl Group Modifications : Replacement of the 4-bromo-2-chlorophenyl group with benzofuran, thiazole, quinazoline, or substituted phenyl rings.
- Piperazine Substitutions : Alternative acyl groups (e.g., benzoyl, tosyl) or heterocyclic attachments (e.g., imidazo-thiazole).
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Compound 5f (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide) exhibited a relative anticonvulsant potency of 0.16 in MES models, significantly lower than analogues like 5i (0.74) and 5c (0.72) . This suggests that the benzofuran-aryl group may reduce efficacy compared to cyclohexyl or methylpiperidine substituents.
Antimicrobial and Antifungal Activity
- Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl groups on piperazine (e.g., compounds 47–50) showed activity against gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) . The furan-2-carbonyl group in the target compound may offer distinct interactions due to its planar heterocyclic structure.
Physical and Chemical Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The bromo and chloro substituents on the phenyl ring may enhance metabolic stability or target binding compared to electron-donating groups (e.g., methoxy in 5k).
- Piperazine Substitutions : The furan-2-carbonyl group in the target compound and 5f provides a rigid, planar structure that may influence receptor interactions differently than bulkier groups (e.g., tosyl in ).
Biological Activity
N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Bromo and chloro substituents on the phenyl ring.
- Piperazine moiety , which is known for its diverse pharmacological properties.
- Furan-2-carbonyl group , contributing to its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with furan moieties have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB468, suggesting that the furan component may enhance biological activity through specific interactions with cancer cell pathways .
Enzyme Inhibition
This compound has been investigated for its inhibitory activity against various enzymes:
- Monoamine Oxidase (MAO) : Compounds with similar structures have demonstrated potent inhibition of MAO-B, with IC50 values indicating strong activity. For example, related compounds have shown IC50 values as low as 0.51 µM against MAO-B .
- Acetylcholinesterase (AChE) : The presence of piperazine in the structure often correlates with enhanced AChE inhibition, which is crucial for treating neurodegenerative diseases.
The proposed mechanism of action involves:
- Electrophilic Attack : The bromo and chloro substituents can enhance electrophilicity, allowing the compound to interact with nucleophilic sites on proteins and enzymes.
- Receptor Interaction : The piperazine ring can modulate receptor activity, influencing signal transduction pathways critical in various biological processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Halogen Substitution : The presence of bromine and chlorine increases lipophilicity and may enhance binding affinity to target proteins.
- Furan Group : The furan moiety has been associated with increased anticancer activity, likely due to its ability to form reactive intermediates that can interact with cellular macromolecules.
Study 1: Anticancer Activity
In a comparative study examining various furan-containing compounds, this compound exhibited superior antiproliferative effects on breast cancer cells compared to non-furan derivatives. This suggests that the furan group plays a critical role in enhancing anticancer properties .
Study 2: Enzyme Inhibition Profile
A series of related compounds were tested for their inhibitory effects on MAO and AChE. Results indicated that modifications in the piperazine ring significantly affected enzyme inhibition potency. The compound showed promising results, warranting further investigation into its potential as a therapeutic agent for neurological disorders .
Q & A
Q. How to design a SAR study for halogen substituent effects on bioactivity?
- Methodological Answer :
- Halogen scanning : Synthesize derivatives with F, Cl, Br, or I at the 4-position of the phenyl ring.
- Free-Wilson analysis : Quantify contributions of each halogen to activity using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
